4-(2-Oxopyrrolidin-1-yl)benzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
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Description
4-(2-Oxopyrrolidin-1-yl)benzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C28H24N2O5 and its molecular weight is 468.509. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. The targets of these compounds can vary widely depending on the specific functional groups attached to the ring.
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, compounds with a pyrrolidine ring can interact with their targets through various types of chemical bonds and interactions .
Biochemical Pathways
The compound also contains an isoquinoline structure, which is found in many bioactive molecules. These molecules can interact with various biochemical pathways, but the specific pathways would depend on the compound’s exact structure and target .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. For instance, the presence of a pyrrolidine ring can influence the compound’s pharmacokinetic properties .
Properties
IUPAC Name |
[4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5/c1-34-22-14-12-21(13-15-22)30-17-25(23-5-2-3-6-24(23)27(30)32)28(33)35-18-19-8-10-20(11-9-19)29-16-4-7-26(29)31/h2-3,5-6,8-15,17H,4,7,16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDMSDLTFOOUGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC=C(C=C4)N5CCCC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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